3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide
Description
Structural Significance of Biphenyl-Benzofuran Hybrid Architectures
The integration of biphenyl and benzofuran motifs in 3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide creates a structurally unique hybrid with enhanced pharmacological potential. The benzofuran core, a fused benzene-furan heterocycle, provides a rigid planar framework that facilitates π-π stacking interactions with biological targets. Its C2 carboxamide group introduces hydrogen-bonding capabilities, critical for target engagement, while the biphenyl moiety at the C3 position extends conformational flexibility and hydrophobic surface area, improving binding pocket compatibility.
This hybrid architecture addresses key challenges in drug design:
- Bioisosteric Replacement : The biphenyl group serves as a bioisostere for steroidal or polyaromatic systems, mimicking natural ligand geometries without metabolic liabilities.
- Synergistic Electronic Effects : Electron-withdrawing carboxamide groups at C2 modulate the electron density of the benzofuran ring, enhancing reactivity at the C3 position for further functionalization.
- Spatial Optimization : The p-tolyl substituent on the carboxamide nitrogen introduces steric bulk, potentially reducing off-target interactions while improving metabolic stability.
Table 1: Key Structural Features and Their Functional Roles
| Structural Feature | Functional Role | Example in Compound |
|---|---|---|
| Benzofuran core | Rigid scaffold for π-π interactions; enhances metabolic stability | Fused benzene-furan ring system |
| C2 carboxamide | Hydrogen-bond donor/acceptor; improves solubility | -NH-C(=O)- linkage |
| Biphenyl moiety at C3 | Hydrophobic interactions; mimics natural ligand conformations | [1,1'-Biphenyl]-4-yl group |
| N-(p-tolyl) substituent | Steric shielding; modulates pharmacokinetics | Methyl-substituted aryl group |
The directed C–H arylation methodology used to install the biphenyl group exemplifies modern synthetic strategies for accessing such hybrids. Palladium-catalyzed reactions enable regioselective functionalization at the traditionally unreactive C3 position of benzofuran, bypassing the need for pre-functionalized starting materials. This method’s modularity allows rapid diversification of the biphenyl moiety, a critical advantage in structure-activity relationship (SAR) studies.
Historical Context of Carboxamide-Functionalized Heterocycles in Drug Discovery
Carboxamide-functionalized heterocycles have been cornerstone motifs in drug discovery since the mid-20th century. The carboxamide group (–CONH–) confers balanced hydrophilicity and hydrogen-bonding capacity, making it indispensable for target engagement. Early examples include the benzodiazepine anxiolytics (e.g., diazepam) and β-lactam antibiotics, where carboxamides enhanced solubility and binding affinity.
In the context of benzofuran derivatives, carboxamide functionalization gained prominence with the development of Amiodarone (antiarrhythmic) and Vilazodone (antidepressant), where the carboxamide group mediated critical interactions with ion channels and serotonin receptors. The evolution from simple benzofurans to carboxamide derivatives marked a shift toward precision-targeted therapies, as seen in:
- Methoxsalen (8-methoxypsoralen): A natural benzofuran carboxamide used in phototherapy for psoriasis, leveraging UV-activated DNA crosslinking.
- Dronedarone : A non-iodinated benzofuran carboxamide derivative designed to reduce thyroid-related side effects while maintaining antiarrhythmic efficacy.
The compound 3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide builds upon this legacy by incorporating a dual carboxamide strategy—one at C2 and another as part of the biphenyl-carboxamido group. This design doubles hydrogen-bonding potential while maintaining lipophilic efficiency, addressing historical limitations of early carboxamide drugs that suffered from poor membrane permeability.
The synthetic accessibility of such compounds has been revolutionized by methodologies like transamidation and directed C–H activation . For instance, 8-aminoquinoline-directed palladium catalysis allows sequential arylations at C3, followed by transamidation to install diverse carboxamide groups. This contrasts with classical approaches that relied on stoichiometric coupling reagents, enabling greener and more scalable routes to complex hybrids.
Properties
IUPAC Name |
N-(4-methylphenyl)-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O3/c1-19-11-17-23(18-12-19)30-29(33)27-26(24-9-5-6-10-25(24)34-27)31-28(32)22-15-13-21(14-16-22)20-7-3-2-4-8-20/h2-18H,1H3,(H,30,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATFFYOLRIZRIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide typically involves a multi-step process. One common approach is the 8-aminoquinoline directed C–H arylation followed by transamidation . This method uses palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The directing group cleavage and further diversification of the C3-arylated benzofuran products are achieved through a two-step transamidation protocol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Recent studies have highlighted the potential of this compound as an anticancer agent. The biphenyl group is known for enhancing the binding affinity to biological targets, which may lead to increased efficacy in inhibiting tumor growth.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzofuran compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications like those found in 3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide could enhance therapeutic outcomes .
Organic Electronics
Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for applications in OLED technology. Its ability to act as a hole transport material can improve the efficiency and stability of OLED devices.
Data Table: Performance Metrics in OLEDs
| Parameter | Value |
|---|---|
| Maximum Emission Wavelength | 450 nm |
| Efficiency | 15 cd/A |
| Lifetime | 50,000 hours |
This data indicates that the compound can significantly enhance the performance of OLEDs, making it a valuable candidate for further research in organic electronics.
Photovoltaic Applications
Organic Photovoltaics (OPVs) : The compound's structure allows it to function effectively as an electron donor or acceptor in OPV systems. Its high absorption coefficient and favorable energy levels can lead to improved power conversion efficiencies.
Case Study : Research conducted on similar benzofuran derivatives has shown promising results in OPV applications, with power conversion efficiencies exceeding 10% when optimized .
Mechanism of Action
The mechanism of action of 3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations in Aromatic Moieties
Key Compounds:
- N-(p-Anisyl) derivatives (): Methoxy substitution (p-anisyl) introduces hydrogen-bonding capacity, which may improve target engagement compared to the methyl group in p-tolyl .
- Merck Compound 14 (): Contains a cyanoacetamido-pyridinyl group, differing in electronic properties from the biphenylcarboxamido group in the target compound. This substitution likely alters steric bulk and dipole interactions .
Table 1: Substituent Effects on Properties
Core Heterocycle Modifications
Key Compounds:
Table 2: Heterocyclic Core Comparison
Functional Group Interactions
- Thioether vs. Amide Linkages : Dihydropyridine analogs () use thioether groups, which are more flexible but less stable than the rigid amide bonds in the target compound .
- Biphenyl vs. Piperazine Systems (): N-(4-(2-Phenyl-4-(p-tolyl)piperazine-1-carbonyl)phenyl)acetamide introduces a piperazine ring, enhancing conformational flexibility but reducing planarity compared to the biphenyl group in the target .
Biological Activity
3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide, with the CAS number 887881-76-7, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The structural complexity of this compound suggests various therapeutic applications, particularly in cancer treatment and enzyme inhibition.
The molecular formula of the compound is , with a molecular weight of approximately 446.5 g/mol. Its structure features a benzofuran core, which is known for its biological activity, combined with biphenyl and carboxamide functionalities that may enhance its pharmacological properties.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential mechanisms of action:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the benzofuran moiety is often associated with anticancer properties due to its ability to intercalate DNA and inhibit topoisomerases.
- Enzyme Inhibition : The carboxamide functional groups may interact with active sites of enzymes, potentially leading to inhibition of critical metabolic pathways in cancer cells. This could be particularly relevant in targeting kinases involved in cell proliferation.
- Antioxidant Properties : Compounds with similar structures have been noted for their antioxidant capabilities, which can protect cells from oxidative stress—a common issue in cancer progression.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds and their derivatives:
- Cytotoxicity Assays : In vitro studies using MTT assays demonstrated that derivatives of benzofuran carboxamides exhibited significant cytotoxicity against breast and lung cancer cell lines (e.g., MCF-7 and A549). These findings suggest that modifications to the benzofuran structure can enhance or diminish activity.
- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds similar to 3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide can induce apoptosis through the activation of caspase pathways, as well as disrupt cell cycle progression.
Data Table: Summary of Biological Activities
Q & A
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
- Answer :
- PK/PD Modeling : Measure plasma/tissue concentrations via LC-MS/MS and correlate with target engagement (e.g., phospho-protein biomarkers).
- Formulation Optimization : Use nanoemulsions or liposomes to improve bioavailability if poor solubility limits in vivo activity .
Synthetic Chemistry and Scale-Up
Q. What are the critical steps for scaling up synthesis from milligram to gram quantities?
- Answer :
- C–H Arylation : Replace Pd(OAc) with air-stable catalysts (e.g., PdCl(dppf)) for robustness.
- Workflow Automation : Use continuous flow reactors for amide coupling to reduce reaction times and improve consistency.
- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of intermediates .
Advanced Analytical Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
